N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride
Description
Properties
CAS No. |
93964-71-7 |
|---|---|
Molecular Formula |
C26H28N2O10 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
bis[(2S)-2-(phenylmethoxycarbonylamino)propanoyl] butanedioate |
InChI |
InChI=1S/C26H28N2O10/c1-17(27-25(33)35-15-19-9-5-3-6-10-19)23(31)37-21(29)13-14-22(30)38-24(32)18(2)28-26(34)36-16-20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,27,33)(H,28,34)/t17-,18-/m0/s1 |
InChI Key |
NERZRZNSKHCWMQ-ROUUACIJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(=O)CCC(=O)OC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)OC(=O)CCC(=O)OC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-[(Benzyloxy)carbonyl]-L-alanine Succinic Anhydride
Stepwise Preparation from N-(Benzyloxy)carbonyl-L-alanine
Preparation of N-(Benzyloxy)carbonyl-L-alanine Methyl Ester
Based on patent CN103073618A, a common precursor, N-(benzyloxy)carbonyl-L-alanine methyl ester, is synthesized by coupling alanine methyl ester hydrochloride with N-(benzyloxy)carbonyl-L-alanine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in methylene dichloride solvent with organic bases such as methylamine, sodium ethylate, butyllithium, or lithium diisopropylamide (LDA). The reaction is performed under ice-bath conditions to control reactivity and minimize side reactions. The reaction mixture is stirred overnight (12-16 hours) to ensure completion, followed by removal of dicyclohexylurea (DCU) by filtration. The organic layer is washed sequentially with sodium bicarbonate solution, dilute hydrochloric acid, and saturated brine, dried over anhydrous agents, and concentrated to yield a white solid. Recrystallization affords the pure N-(benzyloxy)carbonyl-L-alanine methyl ester with yields around 85% and purity of approximately 98.1%.
Saponification to N-(Benzyloxy)carbonyl-L-alanine
The methyl ester is then subjected to saponification by dissolving in an alcohol solvent (e.g., methanol or ethanol) and treating with sodium hydroxide solution (1–1.2 equivalents relative to the ester). After completion, the mixture is concentrated, and the pH is adjusted to acidic conditions to precipitate the free acid form of N-(benzyloxy)carbonyl-L-alanine. The product is extracted with ethyl acetate, washed, dried, and isolated by filtration and concentration. This step yields the free acid suitable for subsequent succinic anhydride formation.
Formation of this compound
The final step involves reacting the free acid N-(benzyloxy)carbonyl-L-alanine with succinic anhydride to form the corresponding succinic anhydride derivative. This reaction is typically carried out by stirring the acid with succinic anhydride in an appropriate solvent (e.g., tetrahydrofuran or ethyl acetate) under mild heating conditions. The anhydride formation proceeds via nucleophilic attack of the carboxyl group of the amino acid derivative on the succinic anhydride, leading to ring closure and formation of the cyclic anhydride structure.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Coupling to form methyl ester | Alanine methyl ester hydrochloride, Cbz-L-alanine, DCC, organic base (e.g., methylamine) | Methylene dichloride | 0°C (ice bath) | 12-16 hours | 85 | DCU removal by filtration, recrystallization |
| Saponification | Sodium hydroxide solution | Alcohol (MeOH/EtOH) | Room temp to reflux | Until complete | High | pH adjustment to acid, extraction with ethyl acetate |
| Succinic anhydride formation | Succinic anhydride, N-(Cbz)-L-alanine acid | THF or ethyl acetate | Mild heating (~40-60°C) | Several hours | Not specified | Formation of cyclic succinic anhydride |
Alternative Synthetic Routes and Research Findings
Process-Scale Synthesis Insights
While direct large-scale synthetic routes for this compound are limited in the literature, analogous processes for related protected amino acid anhydrides involve activation of the carboxyl group using reagents like thionyl chloride or carbodiimides, followed by reaction with succinic anhydride or its derivatives to afford the cyclic anhydride in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Succinic acid and N-[(Benzyloxy)carbonyl]-L-alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms of the original compound with altered functional groups.
Scientific Research Applications
Pharmaceutical Applications
Beta-Lactam Antibiotics
One of the primary applications of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is in the synthesis of beta-lactam antibiotics. The compound serves as an important intermediate in the preparation of beta-lactamase inhibitors, which are crucial for overcoming antibiotic resistance in bacteria. For instance, derivatives synthesized from this compound have shown efficacy against certain strains of bacteria that produce beta-lactamase enzymes, thereby enhancing the effectiveness of beta-lactam antibiotics when used in combination therapies .
Neurodegenerative Disease Treatment
Another notable application involves the development of conjugates aimed at treating neurodegenerative diseases. The compound has been utilized in formulating medicaments that target specific pathways involved in neurodegeneration, potentially offering new therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease .
Peptide Synthesis
This compound is widely used in peptide synthesis due to its ability to act as a protecting group for amino acids. This property is particularly useful in solid-phase peptide synthesis (SPPS), where maintaining the integrity of reactive functional groups is critical during the synthesis process.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Cleavage Conditions | Application Area |
|---|---|---|---|
| N-[(Benzyloxy)carbonyl] | High | Acidic conditions | General peptide synthesis |
| Fmoc | Moderate | Basic conditions | SPPS |
| Boc | High | Acidic conditions | SPPS and solution-phase |
The use of this compound allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides with fewer side reactions .
Biochemical Research
In biochemical research, this compound has been employed to study enzyme activity and inhibition mechanisms. For example, it has been used to create substrates for bacterial elastase enzymes, allowing researchers to investigate selective inhibition patterns that could lead to novel antibacterial agents .
Case Study: Selective Inhibition of Bacterial Enzymes
A study demonstrated that tripeptides derived from this compound effectively inhibited the growth of various Gram-negative bacteria while showing selectivity towards specific strains. This selectivity is crucial for developing targeted antibiotics that minimize disruption to beneficial microbiota .
Cosmetic Formulations
Beyond its pharmaceutical and biochemical applications, this compound has potential uses in cosmetic formulations. Its properties can enhance the stability and efficacy of active ingredients in topical products, contributing to improved skin hydration and texture .
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride involves its reactivity with nucleophiles and electrophiles. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, and the succinic anhydride moiety can react with amines to form amide bonds. These reactions are crucial in the synthesis of peptides and other biologically active molecules .
Comparison with Similar Compounds
N-(L-Alaninyl)succinimide (ASI)
- Structure: Synthesized from succinic anhydride and L-alanine without a Cbz group (Molecular Formula: C₇H₉NO₄, Molar Mass: 171.15 g/mol) .
- Synthesis : Yield of 28% via direct coupling, contrasting with the 22% yield of the Cbz-protected derivative, which involves additional steps for Cbz introduction .
- Properties :
- Applications : Model compound for polymerization studies, lacking the protective versatility of the Cbz group .
Alkylsuccinic Anhydrides (e.g., Dodecenylsuccinic Anhydride, PIBSA)
- Structure: Hydrophobic alkyl chains replace the amino acid moiety (e.g., PIBSA: Polyisobutenyl succinic anhydride) .
- Synthesis : Derived from maleic anhydride and alkenes via radical or thermal routes .
- Properties :
- Applications : Industrial uses as fuel additives or polymer crosslinkers, contrasting with the biomedical focus of the Cbz-alanine derivative .
Methylsuccinic Anhydride and Ethylsuccinic Anhydride
- Structure : Methyl or ethyl substituents on the succinic backbone (Molecular Formula: C₅H₆O₃ for methylsuccinic anhydride) .
- Synthesis : Catalytic carbonylation of β-lactones .
- Properties :
- Applications: Precursors for asymmetric synthesis, lacking amino acid functionalization .
Physicochemical and Reactivity Comparison
FTIR Spectral Features
Cbz-Alanine Succinic Anhydride
Biological Activity
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is a synthetic compound with significant potential in various biological applications due to its unique structural properties. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Biological Activity
The biological activity of this compound is primarily characterized by its interactions with nucleophiles such as amino acids, peptides, and proteins. Its ability to form stable conjugates makes it valuable for investigating protein interactions and modifications.
Interaction Studies
Synthesis
The synthesis of this compound typically involves multi-step procedures that allow for the introduction of protective groups, enhancing the stability and reactivity of intermediates. The general steps include:
- Formation of Benzyloxycarbonyl Group : The initial step often involves attaching the benzyloxycarbonyl group to L-alanine.
- Linkage to Succinic Anhydride : Following this, the compound is linked to succinic anhydride through a nucleophilic acyl substitution reaction.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological applications .
Comparative Analysis with Related Compounds
Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds. Below is a table summarizing some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-formyl-L-alanine succinic anhydride | C12H16N2O8 | Contains a formyl group instead of benzyloxy |
| Butanedioic acid 1-[N-[phenylmethoxy]carbonyl]-L-alanine anhydride | C25H28N2O10 | Substituted phenyl group enhances lipophilicity |
| N-(tert-butoxycarbonyl)-L-alanine | C11H19NO4 | Utilizes tert-butoxy group for protection |
These compounds illustrate how variations in substituents can affect their chemical properties and biological activities, which is crucial for tailoring compounds for specific applications.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related research provides insights into its potential applications:
- Peptide Synthesis : Studies have shown that derivatives of alanine can be effectively used in peptide synthesis due to their ability to enhance peptide stability and bioavailability .
- Drug Development : The compound's reactivity profile suggests potential applications in drug development, particularly in creating targeted therapies that involve peptide modifications .
Q & A
Q. What are the implications of solvent-free mechanochemical synthesis for this compound?
- Methodology : Explore ball-milling with deep eutectic solvents (DES) like imidazole (IMI) or TEMACl to enhance reactivity without traditional solvents. Monitor carboxylation efficiency via titration and compare with thermal methods. Mechanochemical routes may reduce side reactions and improve atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
